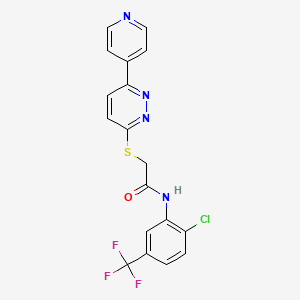

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a structurally complex molecule featuring a 2-chloro-5-(trifluoromethyl)phenyl group linked via an acetamide bridge to a pyridazine ring substituted with a pyridin-4-yl moiety.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4OS/c19-13-2-1-12(18(20,21)22)9-15(13)24-16(27)10-28-17-4-3-14(25-26-17)11-5-7-23-8-6-11/h1-9H,10H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLMZXCGDCCYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 392.82 g/mol. Its structure features a chloro-substituted phenyl group, a trifluoromethyl group, and a pyridazinyl-thioacetamide moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of pyridazine have shown significant cytotoxic effects against various cancer cell lines. In particular:

- IC50 Values : Compounds with similar structural motifs have demonstrated IC50 values ranging from 3.25 µM to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

The mechanism of action for compounds like this compound is believed to involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, some studies have reported that similar compounds inhibit Aurora-A kinase activity, leading to reduced cancer cell growth .

Anti-inflammatory Properties

In addition to anticancer activity, there is evidence suggesting that related compounds exhibit anti-inflammatory effects. For instance, certain trifluoromethyl-containing compounds have been shown to inhibit pro-inflammatory cytokines in animal models .

Study 1: Efficacy in Animal Models

A study investigated the effects of a related compound in a rat model of arthritis. The compound exhibited a high oral bioavailability (>90%) and significantly inhibited tumor necrosis factor-alpha (TNF-α) production in a dose-dependent manner . This suggests that similar compounds may possess therapeutic potential in inflammatory diseases.

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of pyridazine derivatives, revealing that modifications to the phenyl and thioacetamide groups can enhance biological activity. The optimal substitutions led to improved potency against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

- Pyridazine vs. Pyridine/Triazole Derivatives Compound from : 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide replaces the pyridazine with a pyridine ring substituted with tert-butyl, cyano, and phenyl groups. The cyano group may enhance electronic interactions but reduce solubility . Compound from : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole core. Triazoles are known for hydrogen-bonding capabilities, which could improve target engagement compared to pyridazine. The ethyl group on the triazole may increase lipophilicity but reduce metabolic stability . Compound from : N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide uses a pyridinyl group instead of phenyl, altering electronic effects. The 4-methyl substituent on the triazole may enhance steric shielding, improving selectivity .

Substituent Effects on Pharmacokinetics

- Trifluoromethyl vs. Halogenated Substituents

The trifluoromethyl group in the target compound (electron-withdrawing, lipophilic) contrasts with the 3-chloro-4-fluorophenyl group in ’s compound. The latter’s dual halogens may improve target binding but reduce bioavailability due to increased polarity . - Amino vs.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.